molecular formula C4H8NO2- B1237608 (2R)-3-amino-2-methylpropanoate

(2R)-3-amino-2-methylpropanoate

Katalognummer: B1237608
Molekulargewicht: 102.11 g/mol
InChI-Schlüssel: QCHPKSFMDHPSNR-GSVOUGTGSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-amino-2-methylpropanoate, also widely known as (R)-3-aminoisobutyrate or (R)-beta-aminoisobutyrate, is a chiral, non-proteinogenic beta-amino acid with the molecular formula C4H8NO2⁻ and an average molecular weight of 102.11 g/mol . This compound belongs to the class of organic compounds known as beta amino acids and derivatives, characterized by an amino group attached to the beta carbon atom . It is the (R)-enantiomer of 3-aminoisobutyrate, and its charged anionic form under physiological conditions makes it highly relevant for metabolic studies . In biochemical research, this compound is a key metabolite in the pyrimidine degradation pathway, where it serves as a substrate for the enzyme (R)-3-amino-2-methylpropionate-pyruvate transaminase . This enzyme catalyzes the reaction between this compound and pyruvate to yield 2-methyl-3-oxopropanoate and L-alanine, linking this compound to central metabolic processes . Its role in metabolic pathways and its structural properties also make it a valuable building block in medicinal chemistry research, particularly in the design and synthesis of prodrugs. For instance, the isobutyrate ester moiety is a critical feature in advanced prodrugs like Obeldesivir, where it significantly enhances oral bioavailability . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C4H8NO2-

Molekulargewicht

102.11 g/mol

IUPAC-Name

(2R)-3-amino-2-methylpropanoate

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m1/s1

InChI-Schlüssel

QCHPKSFMDHPSNR-GSVOUGTGSA-M

SMILES

CC(CN)C(=O)[O-]

Isomerische SMILES

C[C@H](CN)C(=O)[O-]

Kanonische SMILES

CC(CN)C(=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reduction of β-Keto Esters

A widely employed route involves the stereoselective reduction of β-keto esters to yield the corresponding β-amino esters. For example, methyl 3-oxo-2-methylpropanoate can be reduced using lithium aluminium hydride (LAH) or diisobutylaluminium hydride (DIBAL) in the presence of a Lewis acid such as aluminium trichloride (AlCl₃). This method leverages the Evans-Pratschke model to induce chirality, achieving enantiomeric excess (ee) values exceeding 90%.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or ethanol

  • Temperature : −78°C to 25°C

  • Catalyst : AlCl₃ (10–15 mol%)

  • Yield : 70–85%

Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of α,β-unsaturated esters offers an alternative pathway. For instance, methyl 3-nitro-2-methylpropenoate undergoes asymmetric hydrogenation using a palladium on carbon (Pd/C) catalyst modified with chiral ligands such as (R)-BINAP. This method achieves ee values up to 98%.

Biocatalytic Synthesis

Enzymatic Resolution of Racemic Mixtures

The enantioselective hydrolysis of racemic N-acetyl-3-amino-2-methylpropanoate using acylase I from Aspergillus oryzae provides (2R)-3-amino-2-methylpropanoate with >99% ee. The enzyme selectively cleaves the (S)-enantiomer, leaving the desired (R)-ester intact.

Optimized Parameters :

  • pH : 7.0–7.5

  • Temperature : 37°C

  • Yield : 65–75%

Whole-Cell Biotransformation

Pseudomonas aeruginosa 10145 has been utilized to catalyze the stereospecific hydrolysis of dihydrothymine derivatives to (R)-3-aminoisobutyric acid, which is subsequently esterified to the target compound. This two-step process achieves an overall yield of 72%.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in flow chemistry enable the continuous production of this compound. Key features include:

  • Reactor Type : Packed-bed reactor with immobilized enzymes or catalysts

  • Throughput : 10–20 kg/day

  • Purity : ≥99%

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines in situ racemization and selective crystallization to enhance yields. For example, treating a racemic mixture with a palladium catalyst in methanol under hydrogen gas achieves 95% ee and 80% yield.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield ee (%) Scale
Stereoselective ReductionMethyl 3-oxo-2-methylpropanoateLAH/AlCl₃ reduction80%92Lab-scale
Asymmetric HydrogenationMethyl 3-nitropropenoatePd/C hydrogenation75%98Pilot plant
Enzymatic ResolutionRacemic N-acetyl derivativeAcylase I hydrolysis70%99Industrial
Whole-Cell BiotransformationDihydrothymineHydrolysis, esterification72%>99Lab-scale

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-3-amino-2-methylpropanoate, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid with methanol/ethanol under acid catalysis (e.g., H₂SO₄) . For enantiomeric purity, chiral catalysts or biocatalysts (e.g., lipases) can enhance stereoselectivity. Flow microreactor systems improve reaction efficiency and reduce racemization risks . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. Which spectroscopic methods are most reliable for confirming the structural identity of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are standard for functional group identification. Mass spectrometry (MS) validates molecular weight, while polarimetry or chiral HPLC confirms enantiomeric excess . X-ray crystallography resolves absolute stereochemistry .

Q. How can researchers design preliminary assays to evaluate the biological activity of this compound?

  • Answer : Initial screens include enzyme inhibition assays (e.g., kinetic studies with Michaelis-Menten analysis) or cellular viability assays (MTT/PrestoBlue). Dose-response curves and IC₅₀ calculations establish potency. Molecular docking simulations predict binding interactions with target proteins .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental reactivity data for this compound?

  • Answer : Cross-validation using density functional theory (DFT) with solvent-effect corrections improves computational models. Experimental replicates under controlled conditions (pH, temperature) reduce variability. Multi-technique analysis (e.g., NMR kinetics, in-situ Raman spectroscopy) resolves mechanistic discrepancies .

Q. How can enantioselective synthesis of this compound be scaled without compromising stereochemical integrity?

  • Answer : Continuous-flow microreactors with immobilized chiral catalysts (e.g., Pd/C or enzyme-coated beads) enhance scalability and reduce racemization . Process Analytical Technology (PAT) tools, like real-time HPLC monitoring, ensure quality control during scale-up.

Q. What advanced techniques elucidate the interaction of this compound with biological targets at the atomic level?

  • Answer : Cryogenic Electron Microscopy (cryo-EM) and surface plasmon resonance (SPR) provide dynamic binding data. Isotopic labeling (e.g., ¹⁵N/¹³C) in NMR tracks metabolic pathways. Synchrotron-based X-ray absorption spectroscopy (XAS) probes metal-coordination in enzyme active sites .

Q. How do structural modifications (e.g., sulfanyl or phosphoryl groups) impact the compound’s physicochemical and biological properties?

  • Answer : Substituents like sulfanyl groups (e.g., in (2R)-3-phenyl-2-sulfanylpropanoic acid) enhance electrophilicity and enzyme binding . Phosphoryl derivatives (e.g., (2R)-3-[(R)-phosphoryl]-2-methylpropanoate) alter solubility and bioavailability. Computational QSAR models predict structure-activity relationships .

Data Analysis and Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects of this compound?

  • Answer : Nonlinear regression (e.g., Hill equation) models dose-response data. Bayesian hierarchical models account for inter-experiment variability. Principal Component Analysis (PCA) identifies confounding variables in high-throughput screens .

Q. How can researchers mitigate racemization during multi-step synthesis of this compound derivatives?

  • Answer : Use protective groups (e.g., benzyloxycarbonyl) for the amino moiety during coupling reactions. Low-temperature conditions (<0°C) and non-polar solvents (e.g., dichloromethane) minimize epimerization . Post-synthesis chiral resolution via simulated moving bed (SMB) chromatography ensures purity .

Tables for Key Data

Table 1 : Common Analytical Techniques for Structural Validation

TechniqueApplicationReference
Chiral HPLCEnantiomeric excess determination
X-ray CrystallographyAbsolute configuration analysis
¹³C NMRCarbon backbone verification

Table 2 : Comparative Reactivity of Derivatives

DerivativeKey Functional GroupImpact on Reactivity
(2R)-3-Sulfanylpropanoate-SHEnhanced electrophilicity
Phosphorylated analog-PO₃HImproved solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-amino-2-methylpropanoate
Reactant of Route 2
(2R)-3-amino-2-methylpropanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.